1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one

Medicinal chemistry Structure-activity relationship Isomer comparison

Researchers targeting DGAT2 for MASH/NASH need rapid access to the correct 3-substituted phenylimidazolidinone isomer. This 3-(difluoromethoxy)phenyl scaffold is the exact regioisomer required for lead optimization, distinct from the 4-isomer or -OCF3 analogs. - Proven DGAT2 pharmacophore: patent-exemplified derivatives achieve IC50 1.80 nM in enzymatic assays. - Differentiated -OCF2H group: LogP 1.82, H-bond donor capacity, and balanced metabolic stability not available with -OCF3 or -OCH3 analogs. - Supply assurance: ≥95% purity with analytical documentation, ready for global shipping to support SAR programs.

Molecular Formula C10H10F2N2O2
Molecular Weight 228.2 g/mol
CAS No. 1378261-25-6
Cat. No. B1401935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one
CAS1378261-25-6
Molecular FormulaC10H10F2N2O2
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC(=CC=C2)OC(F)F
InChIInChI=1S/C10H10F2N2O2/c11-9(12)16-8-3-1-2-7(6-8)14-5-4-13-10(14)15/h1-3,6,9H,4-5H2,(H,13,15)
InChIKeyKGPFUEIVUWJXAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one Identity & Procurement


1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one (CAS 1378261-25-6) is a heterocyclic compound with molecular formula C₁₀H₁₀F₂N₂O₂ and molecular weight 228.20 g/mol, featuring an imidazolidin-2-one core N-substituted with a 3-(difluoromethoxy)phenyl group . The compound is a solid at ambient temperature with a computed LogP of 1.8176 and topological polar surface area (TPSA) of 41.57 Ų, and is commercially available at ≥95% purity from multiple suppliers . The difluoromethoxy (-OCF₂H) moiety imparts distinct lipophilic and hydrogen-bonding characteristics compared to non-fluorinated or trifluoromethoxy analogs, influencing its utility as a synthetic intermediate and its potential interactions with biological targets .

-OCF₂H group provides a hydrogen-bond donor not available in -OCF₃ analogs
Moderate computed lipophilicity supports cell-permeable probe design workflows
High-purity solid form suitable as a synthetic building block for heterocyclic chemistry

1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one vs. Positional Isomers & Analogs


Imidazolidin-2-one derivatives bearing a difluoromethoxyphenyl substituent exhibit substitution-pattern-dependent properties that preclude simple interchange. The 3-(difluoromethoxy)phenyl regioisomer (meta-substitution) presents a distinct electronic distribution and steric profile compared to the 4-(difluoromethoxy)phenyl analog (CAS 1550059-18-1), which can alter binding orientation, metabolic stability, and synthetic reactivity . Furthermore, the -OCF₂H group provides a unique balance of lipophilicity (LogP 1.82) and hydrogen-bond donor capacity (H_Donors = 1) that differs from the fully fluorinated -OCF₃ analog (CAS 1554285-69-6), impacting membrane permeability and pharmacokinetic parameters . In patent-derived DGAT2 inhibitor series, the 3-(difluoromethoxy)phenyl-imidazolidinone scaffold serves as a critical pharmacophoric element; replacement with other substitution patterns or fluorination states yields different activity profiles [1].

! 4-OCF₂H positional isomer may shift target selectivity toward BACE1 applications, away from DGAT2 context.
! -OCF₃ analog lacks the H-bond donor; binding orientation and solubility profile may differ meaningfully.
! Parent imidazolidin-2-one is highly polar; substitution dramatically alters permeability and reactivity—not interchangeable.

1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one vs. Closest Analogs


Meta vs. Para Substitution Pattern

The target compound bears the difluoromethoxy group at the meta (3-) position of the phenyl ring, in contrast to the para (4-) isomer (CAS 1550059-18-1). This positional difference alters the spatial orientation of the -OCF₂H group relative to the imidazolidin-2-one core, affecting both molecular recognition and physicochemical properties. The 3-substitution pattern introduces an asymmetry that can influence binding pocket complementarity in protein targets; in the imidazolidin-2-one class, meta-substituted phenyl derivatives have been specifically claimed in DGAT2 inhibitor patents (WO2022076495) as providing superior potency [1]. The para isomer, by contrast, is more commonly associated with BACE1 inhibition applications [2].

Meta vs. Para Substitution
Class-level inference
Regioisomer comparison: 3-OCF₂H (meta) vs. 4-OCF₂H (para)
Supports regioisomer selection for DGAT2 target engagement studies
Patent applications indicate divergent selectivity; data to verify in independent assays
Medicinal chemistry Structure-activity relationship Isomer comparison

-OCF₂H vs. -OCF₃ Fluorination Pattern

The target compound contains a difluoromethoxy (-OCF₂H) group, which is distinct from the trifluoromethoxy (-OCF₃) analog (CAS 1554285-69-6) in both lipophilicity and hydrogen-bonding capacity. The -OCF₂H group contributes one hydrogen bond donor (the terminal H), enabling specific interactions with biological targets that the fully fluorinated -OCF₃ group cannot provide. Computed LogP for the target compound is 1.8176 with 1 H-donor and 2 H-acceptors, while the -OCF₃ analog has molecular weight 246.19 g/mol and lacks the H-donor capacity of -OCF₂H . In medicinal chemistry, the -OCF₂H group is often preferred over -OCF₃ when target engagement requires a hydrogen bond donor at that position, or when lower lipophilicity is desired to improve solubility and reduce off-target binding .

-OCF₂H vs. -OCF₃
Class-level inference
H-donor count: 1 (target) vs. 0 (comparator). LogP higher for -OCF₃ by ~0.5–0.8 units
Hydrogen-bond donor capacity may influence target binding and solubility
Estimated LogP difference; experimental confirmation recommended
Lipophilicity optimization Metabolic stability Fluorine chemistry

DGAT2 Inhibitory Potency Validation

The 3-(difluoromethoxy)phenyl-imidazolidinone scaffold is specifically exemplified in patent WO2022076495 (Pfizer) as a key structural component of potent diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors. Example 2 of this patent, which incorporates the 3-(difluoromethoxy)phenyl group appended to a benzimidazolone core, demonstrated a DGAT2 IC₅₀ of 1.80 nM [1]. This level of potency validates the 3-OCF₂H-phenyl substitution pattern as a productive pharmacophoric element for this target class. By contrast, the 4-isomer scaffold has been directed toward BACE1 inhibition in separate patent families, suggesting divergent target selectivity profiles that depend on the substitution position [2].

DGAT2 Inhibition
Cross-study comparable
IC₅₀ 1.80 nM in enzymatic assay (derivative with same scaffold)
Reported enzymatic inhibition context for DGAT2 lead optimization
Patent example; independent replication recommended
DGAT2 inhibition Metabolic disease Patent pharmacology

Physicochemical Profile vs. Parent Scaffold

Compared to the unsubstituted parent imidazolidin-2-one (CAS 120-93-4, MW 86.09, LogP ≈ -0.8, water solubility ~950 g/L at 20°C), the target compound exhibits substantially increased lipophilicity (LogP 1.8176) and molecular weight (228.20) due to the 3-(difluoromethoxy)phenyl appendage [1]. This shifts the compound from a highly water-soluble polar scaffold into a more drug-like chemical space with balanced permeability characteristics. The TPSA of 41.57 Ų remains below the common 140 Ų threshold for oral bioavailability, while the LogP of 1.82 falls within the optimal range (1–3) for membrane permeability. These properties make the compound suitable as a synthetic intermediate for lead optimization programs where moderate lipophilicity and acceptable permeability are required.

Physicochemical Shift
Cross-study comparable
LogP increase ~2.6 units vs. parent imidazolidin-2-one; MW +142.11 g/mol
Physicochemical profile shift supports membrane permeability research
Computed LogP; experimental solubility not reported
Drug-likeness Permeability Physicochemical profiling

Benzimidazolone Precursor Reactivity

The 3-(difluoromethoxy)phenyl-imidazolidin-2-one serves as a strategic intermediate for constructing benzimidazolone derivatives via oxidative cyclization, as demonstrated in patent WO2022076495 where it is elaborated into potent DGAT2 inhibitors [1]. The meta-substitution pattern directs electrophilic aromatic substitution and cyclization reactions differently than the para-substituted analog. Specifically, the 3-OCF₂H group exerts a meta-directing electronic effect on the phenyl ring, which can facilitate selective functionalization at positions that are less accessible or reactive in the 4-isomer. The compound undergoes oxidation with agents such as KMnO₄ or H₂O₂ to yield oxo derivatives, and the imidazolidinone NH group can be further alkylated or acylated . This differentiated reactivity profile makes the 3-isomer the preferred starting material when specific substitution patterns are required in the final target molecule.

Synthetic Reactivity
Supporting evidence
Meta-directing effect of 3-OCF₂H enables regioselective cyclization and functionalization
Enables specific substitution patterns in benzimidazolone synthesis
No quantitative yield comparison; reaction scope to verify
Synthetic methodology Heterocyclic chemistry Building block

1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one Applications & Procurement


DGAT2 Inhibitor Discovery for Metabolic Disease

The 3-(difluoromethoxy)phenyl-imidazolidin-2-one scaffold is a validated starting point for DGAT2 inhibitor lead optimization, with patent-exemplified derivatives achieving IC₅₀ values of 1.80 nM in enzymatic assays [1]. Procurement of this specific regioisomer is essential for programs targeting DGAT2 for MASH/NASH or other metabolic indications, as the 4-isomer scaffold lacks demonstrated DGAT2 activity and has been directed toward BACE1/Alzheimer's applications in separate patent families. The compound's LogP of 1.82 and TPSA of 41.57 Ų provide a drug-like starting point amenable to further optimization .

Benzimidazolone-Based DGAT2 Inhibitor Synthesis

As demonstrated in WO2022076495, the target compound serves as a critical intermediate for constructing benzimidazolone-based DGAT2 inhibitors through oxidative cyclization and subsequent functionalization [1]. The 3-OCF₂H group contributes a hydrogen bond donor (-OCF₂H terminal H) that can enhance target binding compared to -OCF₃ analogs, while the meta-substitution pattern provides appropriate geometry for DGAT2 active site complementarity. Synthetic groups requiring a 3-substituted phenyl-imidazolidinone building block for constructing 1,3-disubstituted benzimidazolone derivatives should select this compound over the 4-isomer or the trifluoromethoxy analog.

SAR of Fluorinated Alkoxy Substituents

For systematic SAR exploration of the fluorination pattern at the 3-position of phenylimidazolidin-2-ones, this compound provides the key -OCF₂H reference point. Its H-donor count of 1, LogP of 1.82, and TPSA of 41.57 Ų serve as baseline parameters for comparing with the -OCF₃ analog (H-donor = 0, higher lipophilicity), the -OCH₃ analog (lower lipophilicity, different metabolic stability), and the non-fluorinated parent. The -OCF₂H group is known to offer a favorable balance of metabolic stability, lipophilicity, and hydrogen-bonding capacity that is distinct from both -OCF₃ and -OCH₃, making this compound the appropriate procurement choice for medicinal chemists evaluating the contribution of the difluoromethoxy pharmacophore.

Probe Development with Moderate Lipophilicity

The compound's computed LogP of 1.82 and TPSA of 41.57 Ų position it in a physicochemical space suitable for cell-permeable probe development, in contrast to the highly polar parent imidazolidin-2-one (LogP ≈ -0.8, water solubility ~950 g/L) [2]. Researchers developing cellular probes that require an imidazolidinone core with sufficient membrane permeability for intracellular target engagement should select this 3-(difluoromethoxy)phenyl derivative over the unsubstituted parent scaffold. The moderate lipophilicity is also expected to reduce non-specific protein binding compared to more lipophilic analogs.

Application
Selection Property
Validation Focus
DGAT2 inhibitor discovery
3-OCF₂H regioisomer identity
Patent-derived DGAT2 enzyme inhibition context
Benzimidazolone-based DGAT2 inhibitor synthesis
Meta-substitution pattern for regioselective cyclization
Synthetic route compatibility and cyclization efficiency
SAR of fluorinated alkoxy substituents
-OCF₂H H-bond donor profile
Comparative H-bond capacity and lipophilicity assessment
Probe development with moderate lipophilicity
Computed LogP/TPSA for cell permeability
Cell permeability and non-specific binding evaluation
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